molecular formula C15H11FN2OS2 B2889549 N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 899732-71-9

N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2889549
CAS No.: 899732-71-9
M. Wt: 318.38
InChI Key: FSAMRMGTKNOSGI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide is a compound that belongs to the class of thiazole derivatives

Preparation Methods

The synthesis of N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the reaction of benzo[d]thiazole with 4-fluorophenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide can be compared with other thiazole derivatives to highlight its uniqueness. Similar compounds include:

This compound stands out due to its unique combination of a benzo[d]thiazole core and a 4-fluorophenylthio group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-13-14(7-11)21-9-17-13/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAMRMGTKNOSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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